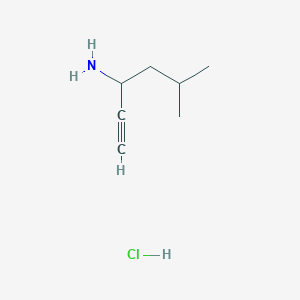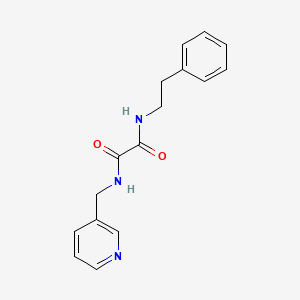
N-(2-phenylethyl)-N'-(pyridin-3-ylmethyl)ethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-phenylethyl)-N'-(pyridin-3-ylmethyl)ethanediamide, commonly known as PEAQX, is a selective antagonist of AMPA receptors. AMPA receptors are ionotropic glutamate receptors that are responsible for fast synaptic transmission in the central nervous system. PEAQX has been extensively studied for its potential therapeutic applications in various neurological disorders.
Wissenschaftliche Forschungsanwendungen
Catalytic Applications in Chemical Reactions
Catalytic Activity of Palladium(II) Complexes : Palladium(II) complexes with nitrogen ligands, including N-(2-phenylethyl)-N'-(pyridin-3-ylmethyl)ethanediamide, show significant catalytic activity in the hydrogenation of alkenes and alkynes under mild conditions. Some complexes exhibit good catalytic activity towards styrene and phenylacetylene, demonstrating potential in homogeneous hydrogenations. One specific complex has shown excellent chemo- and stereo-selectivity in the semi-hydrogenation of alkynes, highlighting its potential in selective hydrogenation processes (Costa, Pelagatti, Pelizzi, & Rogolino, 2002).
Complexation and Structural Studies
Complexation to Cadmium(II) : The reaction of N-(2-phenylethyl)-N'-(pyridin-3-ylmethyl)ethanediamide with other compounds under specific conditions has led to the formation of new molecules with distinct structures. For example, a complex involving cadmium(II) was prepared and identified, showing a distorted octahedral geometry around the cadmium atom. The crystal structure exhibited several hydrogen bonds, indicating intricate molecular interactions (Hakimi, Mardani, Moeini, Schuh, & Mohr, 2013).
Synthesis and Structural Characterization
Synthesis of Schiff Base Complexes : Schiff base complexes involving N-(2-phenylethyl)-N'-(pyridin-3-ylmethyl)ethanediamide and divalent transition metals like Ni(II), Co(II), Cu(II), and Zn(II) have been synthesized. These complexes exhibit octahedral geometrical structures and have been studied for their potential biocidal activities, showing higher antimicrobial activities compared to the Schiff base ligand itself (Yimer, 2014).
Corrosion Inhibition
Cadmium(II) Schiff Base Complexes for Corrosion Inhibition : Cadmium(II) complexes with N-(2-phenylethyl)-N'-(pyridin-3-ylmethyl)ethanediamide have been studied for their corrosion inhibition properties on mild steel. These complexes demonstrate significant inhibition activity, providing a protective layer on the steel surface. This research opens new possibilities for the application of coordination chemistry in materials and corrosion engineering (Das et al., 2017).
Eigenschaften
IUPAC Name |
N-(2-phenylethyl)-N'-(pyridin-3-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c20-15(18-10-8-13-5-2-1-3-6-13)16(21)19-12-14-7-4-9-17-11-14/h1-7,9,11H,8,10,12H2,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHJLUMPQYBHPDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C(=O)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-phenylethyl)-N'-(pyridin-3-ylmethyl)ethanediamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


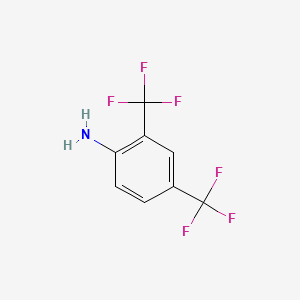
![3-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyanoprop-2-enoic acid](/img/structure/B2570205.png)
![1-(2-methoxyphenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2570206.png)
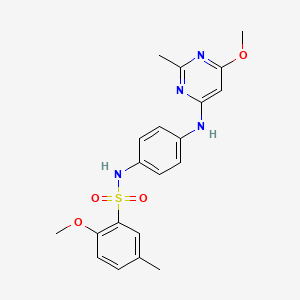
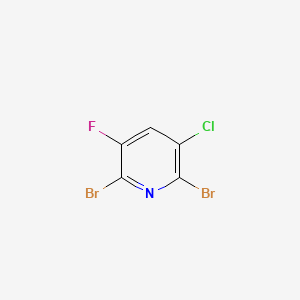
![1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-3-phenylpropan-1-one](/img/structure/B2570211.png)
![6-(Iodomethyl)-5-oxaspiro[2.4]heptane](/img/structure/B2570213.png)
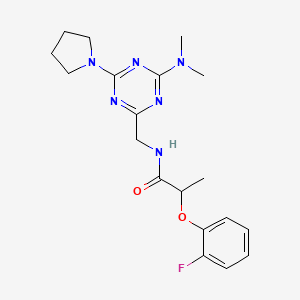
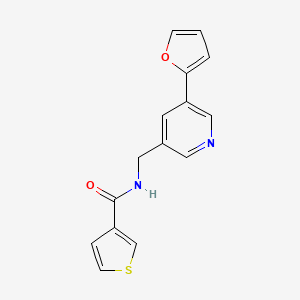
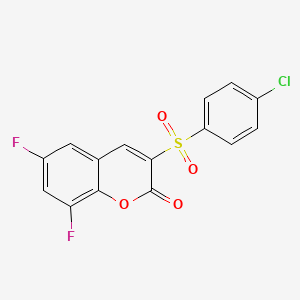
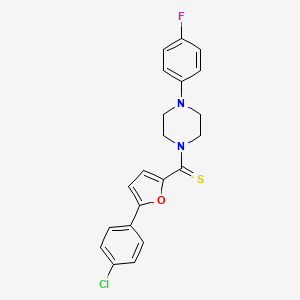
![N-{4-[(4-chlorobenzenesulfonyl)methyl]phenyl}benzamide](/img/structure/B2570223.png)
